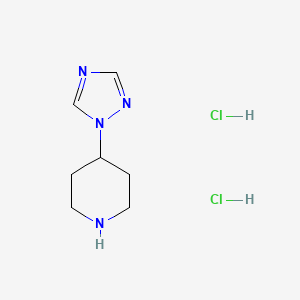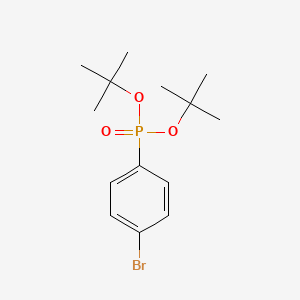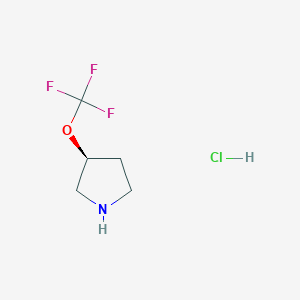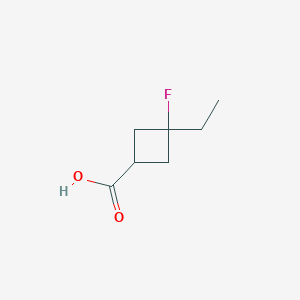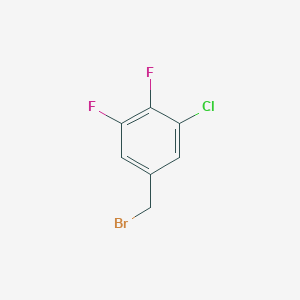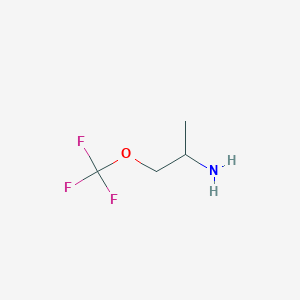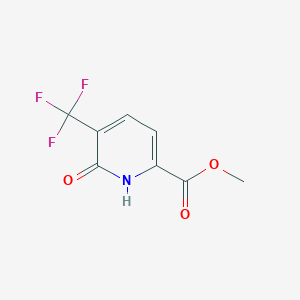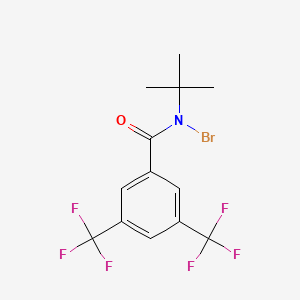
N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide
Übersicht
Beschreibung
N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide: is a brominated aromatic amide compound characterized by its bromine and trifluoromethyl groups
Synthetic Routes and Reaction Conditions:
Bromination Reaction: The compound can be synthesized through the bromination of N-tert-butyl-3,5-bis(trifluoromethyl)benzamide using bromine in the presence of a suitable solvent like dichloromethane.
N-tert-Butylation: The precursor, 3,5-bis(trifluoromethyl)benzamide, can be N-tert-butylated using tert-butylamine and a coupling agent like DCC (Dicyclohexylcarbodiimide) in an organic solvent.
Industrial Production Methods:
Batch Process: Industrial production typically involves a batch process where the reactants are mixed in a reactor, and the reaction is controlled to optimize yield and purity.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine site, with nucleophiles like sodium azide or potassium iodide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium azide (NaN3) in a polar solvent.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Azides or iodides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the effects of brominated compounds on biological systems. Medicine: Industry: Utilized in material science for the creation of advanced materials with unique properties.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The bromine atom can act as a leaving group in substitution reactions, while the trifluoromethyl groups can influence the electronic properties of the molecule, affecting its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
N-Bromo-N-ethyl-3,5-bis(trifluoromethyl)benzamide
N-Bromo-N-methyl-3,5-bis(trifluoromethyl)benzamide
N-Bromo-N-phenyl-3,5-bis(trifluoromethyl)benzamide
Uniqueness: Compared to similar compounds, N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide offers unique steric and electronic properties due to the presence of the tert-butyl group, which can influence its reactivity and stability.
This compound , highlighting its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF6NO/c1-11(2,3)21(14)10(22)7-4-8(12(15,16)17)6-9(5-7)13(18,19)20/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSFGYIJVDYMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene-3,5-dione](/img/structure/B8058372.png)
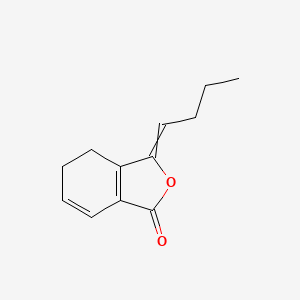
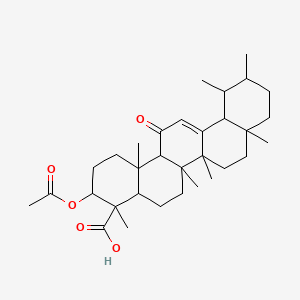
![5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime](/img/structure/B8058416.png)
![4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8058424.png)
![(2S)-3-phenyl-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]propanoic acid](/img/structure/B8058431.png)
![2-[1-[(3-oxo-1H-isoindol-2-yl)methyl]cyclohexyl]acetic acid](/img/structure/B8058438.png)
